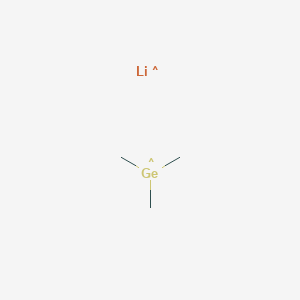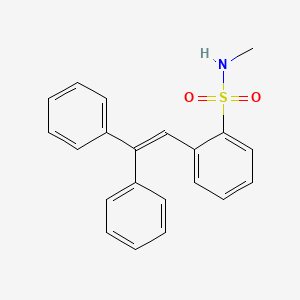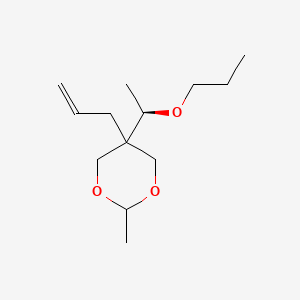
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including an allyl group, a methyl group, and a propoxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The allyl, methyl, and propoxyethyl groups can be introduced through various organic reactions such as alkylation, allylation, and etherification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the dioxane ring or the allyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the dioxane ring may produce diols.
科学研究应用
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with no substituents.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group.
5-Allyl-1,3-dioxane: A dioxane compound with an allyl group.
Uniqueness
The uniqueness of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other dioxane derivatives.
属性
CAS 编号 |
22644-68-4 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
2-methyl-5-prop-2-enyl-5-[(1R)-1-propoxyethyl]-1,3-dioxane |
InChI |
InChI=1S/C13H24O3/c1-5-7-13(11(3)14-8-6-2)9-15-12(4)16-10-13/h5,11-12H,1,6-10H2,2-4H3/t11-,12?,13?/m1/s1 |
InChI 键 |
CYLVRKPTQZQIGD-PNESKVBLSA-N |
手性 SMILES |
CCCO[C@H](C)C1(COC(OC1)C)CC=C |
规范 SMILES |
CCCOC(C)C1(COC(OC1)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


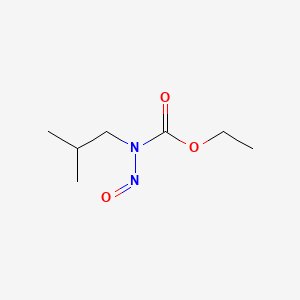
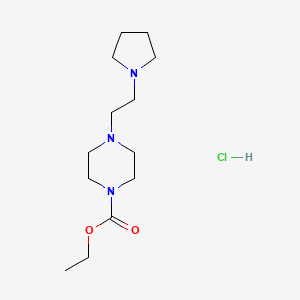
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
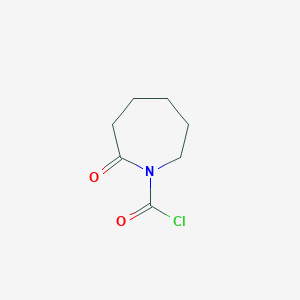
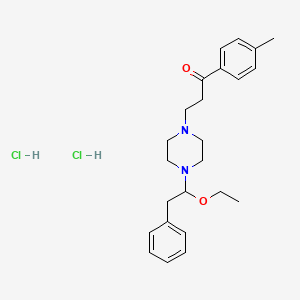
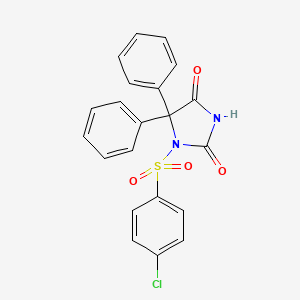

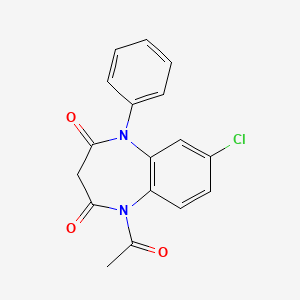
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)


